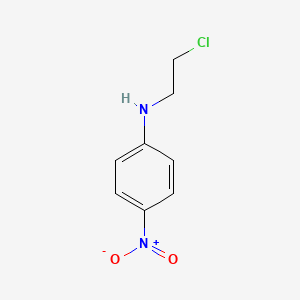

N-(2-chloroethyl)-4-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.622 |

IUPAC Name |

N-(2-chloroethyl)-4-nitroaniline |

InChI |

InChI=1S/C8H9ClN2O2/c9-5-6-10-7-1-3-8(4-2-7)11(12)13/h1-4,10H,5-6H2 |

InChI Key |

CUBOVPYKALVPOT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NCCCl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-chloroethyl)-4-nitroaniline and Related Compounds

Disclaimer: This document provides a comprehensive overview of the known chemical properties, potential synthesis, and biological significance of N-(2-chloroethyl)-4-nitroaniline. It is important to note that specific experimental data for this compound is limited in publicly accessible scientific literature. Therefore, this guide also includes data on closely related and structurally similar compounds, such as N,N-bis(2-chloroethyl)-4-nitroaniline and 2-chloro-N-ethyl-4-nitroaniline, to provide a comparative context for researchers, scientists, and drug development professionals. All data for related compounds are clearly identified.

Introduction

This compound belongs to the family of nitroaniline derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing group, and the reactive chloroethyl moiety suggests potential applications as a chemical intermediate, a pharmacophore in drug design, or a molecule for studying chemical reactivity and reaction mechanisms. The general structure of nitro compounds has been associated with a range of biological activities, including antimicrobial and cytotoxic effects. This guide aims to consolidate the available information on the chemical and physical properties of this compound and its analogues, provide a plausible experimental protocol for its synthesis, and discuss its potential areas of application.

Chemical and Physical Properties

Due to the scarcity of experimental data for this compound, this section presents computed data for the closely related compound, N,N-bis(2-chloroethyl)-4-nitroaniline, and available data for 2-chloro-N-ethyl-4-nitroaniline. These tables are intended to provide an estimate of the expected properties of the target compound.

Table 1: Computed Physicochemical Properties of N,N-bis(2-chloroethyl)-4-nitroaniline [1]

| Property | Value |

| Molecular Formula | C10H12Cl2N2O2 |

| Molecular Weight | 263.12 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Exact Mass | 262.027583 g/mol |

| Monoisotopic Mass | 262.027583 g/mol |

| Topological Polar Surface Area | 49.1 Ų |

| Heavy Atom Count | 16 |

| Formal Charge | 0 |

| Complexity | 209 |

Table 2: Chemical Properties of 2-Chloro-N-ethyl-4-nitroaniline [2][3]

| Property | Value |

| CAS Number | 6085-93-4 |

| Molecular Formula | C8H9ClN2O2 |

| Molecular Weight | 200.62 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Experimental Protocols

3.1. Hypothetical Synthesis of this compound

The following is a proposed synthetic protocol for this compound, based on established chemical transformations for similar compounds. This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory conditions.

Reaction Scheme:

4-nitroaniline → N-(2-hydroxyethyl)-4-nitroaniline → this compound

Step 1: Synthesis of N-(2-hydroxyethyl)-4-nitroaniline

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of 4-nitroaniline in a suitable solvent such as ethylene glycol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture to 120-140°C and maintain for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-hydroxyethyl)-4-nitroaniline.

Step 2: Chlorination of N-(2-hydroxyethyl)-4-nitroaniline

-

In a well-ventilated fume hood, dissolve 1 mole of N-(2-hydroxyethyl)-4-nitroaniline in a dry, non-polar solvent such as dichloromethane or chloroform in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a slight excess (e.g., 1.1 equivalents) of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding ice-cold water to decompose any excess chlorinating agent.

-

Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualizations

Caption: Proposed two-step synthesis workflow for this compound.

Potential Biological Significance and Reactivity

The N-(2-chloroethyl) group is a known alkylating agent. This functional group can react with nucleophilic sites in biomolecules, such as DNA and proteins. The combination of the nitroaromatic core and the chloroethyl side chain in this compound suggests that it could act as a bioreductive alkylating agent. Such compounds are of interest in cancer research as they can be selectively activated in the hypoxic (low oxygen) environments often found in solid tumors.

Further research is warranted to synthesize this compound and evaluate its chemical stability, reactivity, and biological activity to determine its potential as a lead compound in drug discovery or as a tool for chemical biology research.

References

N,N-bis(2-chloroethyl)-4-nitroaniline structural formula

An In-depth Technical Guide to N,N-bis(2-chloroethyl)-4-nitroaniline

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N,N-bis(2-chloroethyl)-4-nitroaniline.

Chemical Structure and Identification

N,N-bis(2-chloroethyl)-4-nitroaniline is an aromatic amine derivative. Its structure consists of a 4-nitroaniline core substituted on the amino group with two 2-chloroethyl chains. The presence of the nitrogen mustard moiety (bis(2-chloroethyl)amine) suggests potential alkylating properties, a feature common in certain classes of chemotherapeutic agents.

Caption: 2D Structural Formula of N,N-bis(2-chloroethyl)-4-nitroaniline.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-bis(2-chloroethyl)-4-nitroaniline is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| IUPAC Name | N,N-bis(2-chloroethyl)-4-nitroaniline | [1] |

| Molecular Formula | C10H12Cl2N2O2 | [1][2][3] |

| Molecular Weight | 263.12 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC(=CC=C1N(CCCl)CCCl)--INVALID-LINK--[O-] | [1] |

| InChI Key | UMNFMWKZDRHCFP-UHFFFAOYSA-N | [1] |

| CAS Number | 55743-71-0 | [2] |

| Synonyms | NSC-42074, 4-Nitro-[N,N-bis(2-chloroethyl)]aniline | [1] |

Experimental Protocols: Synthesis

The synthesis of N,N-bis(2-chloroethyl)-4-nitroaniline can be approached through a multi-step process. A plausible synthetic route, based on related procedures for similar compounds, involves the initial hydroxyalkylation of 4-nitroaniline followed by chlorination. A patent for a similar compound, N,N-bis(2-chloroethyl)-2-nitro-p-toluidine, describes a process involving the reaction of the parent aniline with ethylene oxide, followed by nitration.[4]

Step 1: Hydroxyethylation of 4-Nitroaniline

The initial step involves the reaction of 4-nitroaniline with ethylene oxide to introduce two hydroxyethyl groups onto the amino nitrogen.

-

Reactants: 4-nitroaniline, ethylene oxide.

-

Solvent: A suitable solvent such as water or a polar organic solvent may be used.

-

Procedure: 4-nitroaniline is dissolved or suspended in the chosen solvent. Ethylene oxide is then introduced into the reaction mixture. The reaction is typically carried out under controlled temperature and pressure.

-

Product: N,N-bis(2-hydroxyethyl)-4-nitroaniline.

Step 2: Chlorination of N,N-bis(2-hydroxyethyl)-4-nitroaniline

The di-hydroxyethyl intermediate is then converted to the final product by replacing the hydroxyl groups with chlorine atoms.

-

Reactants: N,N-bis(2-hydroxyethyl)-4-nitroaniline, a chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride).

-

Procedure: The di-hydroxyethyl intermediate is treated with a chlorinating agent, often in an inert solvent. The reaction mixture is typically heated to drive the reaction to completion. Following the reaction, the product is isolated and purified, for example, by crystallization.

-

Product: N,N-bis(2-chloroethyl)-4-nitroaniline.

An alternative approach could involve the direct chlorination of 4-nitroaniline, although this may lead to a mixture of products.[5]

Caption: Proposed Synthesis Workflow for N,N-bis(2-chloroethyl)-4-nitroaniline.

Potential Biological Activity and Signaling

While specific signaling pathways for N,N-bis(2-chloroethyl)-4-nitroaniline are not extensively documented in the provided search results, the presence of the nitrogen mustard group is a strong indicator of potential biological activity. Nitrogen mustards are known alkylating agents that can form covalent bonds with nucleophilic groups in biomolecules, including DNA. This alkylation can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis.

The parent compound, 4-nitroaniline, is known to be toxic and can cause methemoglobinemia.[6] The toxicity of related chloronitroanilines has been investigated in isolated rat hepatocytes, where they were shown to induce cellular damage and deplete intracellular glutathione levels.[7]

Given its structure, it is plausible that N,N-bis(2-chloroethyl)-4-nitroaniline could act as a DNA alkylating agent, a mechanism of action shared by many anticancer drugs. Further research would be required to elucidate the specific signaling pathways affected by this compound. A hypothetical pathway could involve the following steps:

Caption: Hypothetical Signaling Pathway for DNA Damage by an Alkylating Agent.

References

- 1. n,n-Bis(2-chloroethyl)-4-nitroaniline | C10H12Cl2N2O2 | CID 237977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. N,N-Bis(2-chloroethyl)-4-nitroaniline CAS#: [m.chemicalbook.com]

- 4. US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-nitroaniline

Disclaimer: Initial searches for "N-(2-chloroethyl)-4-nitroaniline" did not yield sufficient data for a comprehensive technical guide. This document focuses on the closely related and well-documented compound, 2-Chloro-4-nitroaniline . This information is intended for researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-nitroaniline is a yellow crystalline organic compound that serves as a vital intermediate in various industrial syntheses.[1][2] Its utility spans the manufacturing of dyes and pigments, the production of pharmaceuticals, and its application as a corrosion inhibitor.[1][3] Notably, it is a key precursor in the synthesis of niclosamide, a molluscicide used to control snails that transmit schistosomiasis.[1][4] Due to its presence in industrial effluents, its environmental fate and biodegradation have also been a subject of study.[1][4][5]

Physical and Chemical Properties

The physical and chemical properties of 2-Chloro-4-nitroaniline are summarized in the table below, providing a comprehensive overview for laboratory and industrial applications.

| Property | Value | References |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][6] |

| Molecular Weight | 172.57 g/mol | [1] |

| CAS Number | 121-87-9 | [1] |

| Appearance | Yellow crystalline powder | [2][3][7] |

| Melting Point | 105-111 °C | [6] |

| Boiling Point | Decomposes before boiling | |

| Solubility | Soluble in ethanol, ether, benzene, and acetic acid. Slightly soluble in water and strong acids. | [1][8] |

| Water Solubility | 933 mg/L at 25 °C (estimated) | [1] |

| pKa | -1.05 ± 0.10 (Predicted) | [8] |

| LogP | 2.14 | [9] |

| Flash Point | 193 °C (closed cup) | |

| Autoignition Temperature | 521.7 °C |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Chloro-4-nitroaniline.

-

¹H NMR Spectrum: Available from various chemical suppliers and databases.[10]

-

¹³C NMR Spectrum: Available from chemical databases.

-

Infrared (IR) Spectrum: The FTIR spectra (4000-400 cm⁻¹) of 2-chloro-4-nitroaniline have been recorded and analyzed.[11]

-

Mass Spectrometry (MS): Mass spectral data is available in public databases like PubChem.

Experimental Protocols

Synthesis of 2-Chloro-4-nitroaniline

Several synthetic routes to 2-Chloro-4-nitroaniline have been reported. Below are two common methods.

Method 1: Chlorination of p-Nitroaniline

This method involves the direct chlorination of p-nitroaniline in a diluted hydrochloric acid medium.[12][13]

-

Materials: p-Nitroaniline, Hydrochloric acid (8-11%), Chlorine gas.

-

Procedure:

-

Dissolve p-Nitroaniline in 8-11% hydrochloric acid with heating.

-

Cool the solution to between -10 °C and 0 °C.

-

Bubble chlorine gas through the solution at a controlled rate (e.g., 0.35–0.5 L/h). The molar ratio of p-Nitroaniline to chlorine should be approximately 1:1 to 1:1.1.[12][13]

-

Maintain the temperature between -10 °C and 0 °C throughout the chlorination process.

-

After the addition of chlorine is complete, continue stirring the mixture at the same temperature for 1 hour.

-

Filter the resulting solid product via suction filtration at 0 °C.

-

Wash the filter cake with water until neutral and then dry to obtain 2-Chloro-4-nitroaniline.

-

Method 2: Aminolysis of 3,4-Dichloronitrobenzene

This process involves the reaction of 3,4-Dichloronitrobenzene with ammonia.[14]

-

Materials: 3,4-Dichloronitrobenzene, Ammonium hydroxide, Copper(I) chloride, Tetrabutylammonium bromide.

-

Procedure:

-

In a pressure reactor, combine 3,4-Dichloronitrobenzene, water, Copper(I) chloride, and Tetrabutylammonium bromide.

-

Add liquid ammonia to the reactor.

-

Heat the mixture to 140 °C, allowing the pressure to rise to approximately 3.2 MPa.[14]

-

Maintain these conditions until the reaction is complete.

-

Cool the reactor, and then wash the product to obtain 2-Chloro-4-nitroaniline.

-

Purification

Purification of the crude product can be achieved by recrystallization from a suitable solvent, such as ethanol. The purity of the final product can be assessed by measuring its melting point and using chromatographic techniques.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used for the analysis of 2-Chloro-4-nitroaniline.[9][15][16]

-

Column: C18 reverse-phase column.[16]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70, v/v) under isocratic conditions.[16] For mass spectrometry compatibility, formic acid can be used in place of phosphoric acid.[9][17]

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: UV detector at a suitable wavelength (e.g., 220–290 nm).[16]

Gas Chromatography (GC)

GC is another effective method for the determination of 2-Chloro-4-nitroaniline.[1][18]

-

Column: An SE-54 fused silica capillary column or a similar column.[18]

-

Injector: Suitable for on-column or splitless injections.

-

Detector: A Hall electrolytic conductivity detector (HECD) or a nitrogen-phosphorus detector (NPD) can be used for specific detection.[1]

-

Carrier Gas: Helium or another suitable carrier gas.

Reactivity and Stability

2-Chloro-4-nitroaniline is a stable compound under normal storage conditions.[8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8][19] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen chloride. The compound is combustible but does not ignite readily.[2][20]

Key chemical reactions include:

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group to form 2-chloro-1,4-phenylenediamine, a precursor for various dyes.[1]

-

Aminolysis: The chlorine atom can be substituted by an amine group under specific conditions.[1]

Biological Activity and Signaling Pathways

While not a primary focus of drug development, the biological activity of 2-Chloro-4-nitroaniline has been studied, particularly in the context of its environmental impact and biodegradation.

It is known to be a bacterial mutagen, although its potency is considered low.[16] Studies on its toxicity in isolated rat hepatocytes have been conducted.[19]

The aerobic biodegradation of 2-Chloro-4-nitroaniline has been characterized in Rhodococcus sp. strain MB-P1.[1][4] The degradation is initiated by a flavin-dependent monooxygenase that removes the nitro group.[4][16] Anaerobic degradation pathways have also been investigated in Geobacter sp. and Thauera aromatica.[5]

Visualizations

Synthesis Workflow of 2-Chloro-4-nitroaniline

Caption: Synthetic routes to 2-Chloro-4-nitroaniline.

Biodegradation Pathway of 2-Chloro-4-nitroaniline

Caption: Aerobic biodegradation pathway in Rhodococcus sp.

References

- 1. Buy 2-Chloro-4-nitroaniline | 121-87-9 [smolecule.com]

- 2. 2-Chloro-4-nitroaniline | 121-87-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-4-nitroaniline, 98+% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 2-Chloro-4-nitro aniline, 99% - 121-87-9 - Manufacturers & Suppliers in India [ottokemi.com]

- 8. chembk.com [chembk.com]

- 9. 2-Chloro-4-nitroaniline | SIELC Technologies [sielc.com]

- 10. 2-Chloro-4-nitroaniline(121-87-9) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]

- 13. CN101343232A - Preparation method of o-chloro-p-nitroaniline - Google Patents [patents.google.com]

- 14. 2-Chloro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 15. Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separation of 4-Chloro-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. epa.gov [epa.gov]

- 19. 2-Chloro-4-nitroaniline | CAS#:121-87-9 | Chemsrc [chemsrc.com]

- 20. 2-CHLORO-4-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Analysis of N-(2-chloroethyl)-4-nitroaniline: A Technical Overview

For researchers, scientists, and drug development professionals, access to detailed spectroscopic data is critical for compound identification, purity assessment, and structural elucidation. The absence of such data for N-(2-chloroethyl)-4-nitroaniline presents a significant hurdle in its research and development.

Required Spectroscopic Data: A Profile

A complete spectroscopic profile for this compound would include data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information about the molecule's atomic connectivity, functional groups, and overall mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be essential.

-

¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would correspond to the aromatic protons on the nitroaniline ring and the aliphatic protons of the 2-chloroethyl group.

-

¹³C NMR: This spectrum would identify all unique carbon atoms in the molecule, providing information about their hybridization and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:

-

N-H stretching: Indicative of the amine group.

-

C-H stretching: For both aromatic and aliphatic C-H bonds.

-

N-O stretching: Characteristic of the nitro group.

-

C=C stretching: From the aromatic ring.

-

C-N stretching: Of the amine group.

-

C-Cl stretching: From the chloroethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass.

Experimental Protocols for Data Acquisition

The following are generalized experimental protocols for acquiring the necessary spectroscopic data. Specific parameters would be optimized based on the instrument and sample.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

Data Acquisition: Standard pulse sequences would be employed to acquire ¹H and ¹³C NMR spectra.

IR Spectroscopy

-

Sample Preparation: The sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: An appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), would be used.

-

Data Acquisition: The mass spectrum would be acquired over a suitable mass-to-charge (m/z) range.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for structural elucidation can be visualized as follows:

Caption: Workflow for the spectroscopic characterization of a chemical compound.

This diagram illustrates how a purified compound undergoes parallel analysis by NMR, IR, and MS. The data from these techniques are then integrated to determine the compound's chemical structure and assess its purity.

Solubility Profile of N-(2-chloroethyl)-4-nitroaniline: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of N-(2-chloroethyl)-4-nitroaniline in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document provides available data on structurally related compounds to infer the solubility profile of the target compound and details a standardized experimental protocol for precise solubility determination.

Introduction

This compound is an aromatic compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different solvents is critical for its synthesis, purification, formulation, and biological screening. This guide addresses the current knowledge gap regarding its specific solubility data by presenting information on analogous compounds and providing a robust methodology for its experimental determination.

Estimated Solubility of this compound

Table 1: Solubility of Structurally Related Compounds in Common Laboratory Solvents

| Compound | Solvent | Temperature (°C) | Solubility |

| 4-Nitroaniline | Water | 18.5 | 0.08 g/100 g[1] |

| 2-Nitroaniline | Water | 30 | 1.47 g/L[2] |

| 2-Nitroaniline | Ethanol | - | Soluble[2] |

| 2-Nitroaniline | Ether | - | Very Soluble[2] |

| 2-Nitroaniline | Acetone | - | Very Soluble[2] |

| 2-Nitroaniline | Benzene | - | Very Soluble[2] |

| 2-Nitroaniline | Chloroform | - | Very Soluble[2] |

| 2-Chloro-5-nitroaniline | Acetone | Various | High |

| 2-Chloro-5-nitroaniline | Ethyl Acetate | Various | High |

| 2-Chloro-5-nitroaniline | Alcohols (Methanol, Ethanol, etc.) | Various | Moderate to High |

| 2-Chloro-5-nitroaniline | Toluene | Various | Low |

| 2-Chloro-5-nitroaniline | Acetonitrile | Various | Low |

Note: The solubility of 2-Chloro-5-nitroaniline is presented qualitatively based on comparative data showing the order of solubility in different solvents.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (solute)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibrium temperature.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of initial supernatant

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for Isothermal Saturation Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a foundational understanding based on analogous compounds and a detailed experimental protocol for its determination. The provided methodology will enable researchers to generate accurate and reproducible solubility data, which is crucial for the advancement of research and development involving this compound. It is recommended that solubility be determined across a range of temperatures to fully characterize its thermodynamic properties.

References

Navigating the Unknown: A Technical Guide to the Potential Hazards and Safety Precautions for N-(2-chloroethyl)-4-nitroaniline

Introduction for the Researcher

N-(2-chloroethyl)-4-nitroaniline is a molecule of interest to researchers in medicinal chemistry and drug development due to its structural alerts suggesting potential as an alkylating agent. The presence of the nitroaromatic ring and the reactive chloroethyl group indicates a high likelihood of significant biological activity and associated toxicity. This guide provides a detailed overview of the anticipated hazards, handling precautions, and emergency procedures to ensure the safety of all personnel.

Predicted Hazard Analysis

The hazard profile of this compound is predicted to be a composite of the toxicities of 4-nitroaniline and the N-(2-chloroethyl) functional group.

Predicted Physicochemical Hazards

While specific data is unavailable, it is anticipated that this compound is a solid at room temperature. Heating the compound may lead to decomposition, releasing toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).

Predicted Health Hazards

This compound is predicted to be highly toxic through all routes of exposure: inhalation, dermal contact, and ingestion.

-

Acute Toxicity: Expected to be toxic if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: The N-(2-chloroethyl) group is a known vesicant (blistering agent).[2] Direct contact is likely to cause severe skin burns and blistering, with slow-healing ulcers.[3]

-

Eye Damage/Irritation: Expected to cause severe eye irritation and potentially irreversible damage.[3]

-

Respiratory Sensitization: Inhalation may cause severe respiratory tract irritation with a risk of lung edema, the effects of which may be delayed.[2]

-

Germ Cell Mutagenicity: The N-(2-chloroethyl) moiety is a classic alkylating agent, suggesting a high potential for mutagenicity.[3]

-

Carcinogenicity: Aromatic amines and nitroaromatic compounds are often carcinogenic.[4][5] N-nitroso compounds, which can be formed from secondary amines, are also known carcinogens.[6] Therefore, this compound should be handled as a suspected human carcinogen.

-

Reproductive Toxicity: Reproductive effects have been observed in experimental animals exposed to N-(2-chloroethyl) amines.[7]

-

Specific Target Organ Toxicity (Single and Repeated Exposure):

-

Methemoglobinemia: A primary hazard of 4-nitroaniline is the formation of methemoglobin, leading to cyanosis (blue discoloration of the skin), headache, weakness, and respiratory distress.[1][4][8] This is a significant and likely risk with this compound.

-

Systemic Toxicity: Absorption can lead to systemic poisoning, affecting the central nervous system and bone marrow.[2][9]

-

Predicted Environmental Hazards

4-Nitroaniline is harmful to aquatic life with long-lasting effects.[1][10] It is expected that this compound will exhibit similar or greater environmental toxicity.

Quantitative Data from Related Compounds

Due to the absence of specific data for this compound, the following tables summarize data for its key structural components.

Table 1: Toxicological Data for 4-Nitroaniline

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 750 mg/kg | [10] |

| Carcinogenicity | Mouse | Oral | Evidence of carcinogenic activity (haemangiosarcomas) | [4] |

| Mutagenicity | Bacteria | In vitro | Induces mutations | [4] |

| Primary Hazard | Human | All routes | Methemoglobin formation | [1][4] |

Table 2: Hazards of N-(2-chloroethyl) Amines (Nitrogen Mustard Analogues)

| Hazard | Description | Reference |

| Skin Effects | Severe burns, blistering, slow-healing ulcers | [2][3] |

| Eye Effects | Severe irritation, corneal damage, potential vision loss | [2][3] |

| Systemic Effects | Bone marrow suppression, central nervous system toxicity | [2][9] |

| Mutagenicity | Alkylating agents with known mutagenic potential | [3] |

| Carcinogenicity | Probable human carcinogen | [9] |

Experimental Protocols: Handling and Safety

All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or risk of splash, a chemically resistant apron or suit is necessary.

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required for all handling.

Safe Handling and Storage

-

Handling: Avoid creating dust. Use wet methods for cleaning spills. All manipulations should be performed in a fume hood.

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12] The storage area should be secure and accessible only to authorized personnel.

Spill and Emergency Procedures

-

Spills: In case of a spill, evacuate the area immediately. Wear appropriate PPE and contain the spill using an inert absorbent material. Do not use combustible materials like paper towels. Collect the waste in a sealed container for disposal as hazardous waste.

-

Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may spread contamination. Firefighters should wear self-contained breathing apparatus.

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Visualized Workflows and Pathways

Hazard Mitigation Workflow

Caption: A workflow for mitigating the hazards associated with handling this compound.

Predicted Metabolic Activation Pathway

Caption: A predicted metabolic pathway for the activation of this compound leading to toxicity.

Conclusion

While this compound may hold promise for research applications, its structural features strongly suggest that it is a hazardous substance. In the absence of direct toxicological data, a conservative approach to safety is paramount. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. All handling should be based on the assumption that this compound is highly toxic, corrosive, mutagenic, and carcinogenic.

References

- 1. westliberty.edu [westliberty.edu]

- 2. ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE [chemicalsafety.ilo.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Nitrosobis(2-chloroethyl)amine | C4H8Cl2N2O | CID 45205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bis(2-chloroethyl)amine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. abdurrahmanince.net [abdurrahmanince.net]

- 10. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. diplomatacomercial.com [diplomatacomercial.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-(2-chloroethyl)-4-nitroaniline derivatives, which are valuable intermediates in the development of various biologically active compounds. The procedures outlined are based on established chemical transformations and provide a general framework for the synthesis of a variety of substituted analogues.

Overview of the Synthetic Strategy

The primary synthetic route for obtaining this compound derivatives involves the N-alkylation of a corresponding 4-nitroaniline precursor. A common and effective method is the reaction of the aniline with 1-bromo-2-chloroethane in the presence of a base. This approach allows for the direct introduction of the 2-chloroethyl group onto the nitrogen atom. An alternative two-step method involves the initial reaction with 2-chloroethanol to form an intermediate alcohol, which is subsequently converted to the desired chloride.

Experimental Data

The following table summarizes representative data for various substituted nitroaniline derivatives synthesized using methods analogous to the protocols described below.

| Compound Name | Starting Material | Yield (%) | Melting Point (°C) | Reference |

| N-ethyl-4-chloro-2-nitro-aniline | 2,5-dichloro-nitrobenzene and ethylamine | 89 | 90-91 | [1] |

| 4-nitro-2-chloro-N-(β-aminoethyl) aniline | 3,4-dichloro-nitrobenzene and ethylene diamine | ~95 (crude) | 116 | [2] |

| N,N-bis(2-chloroethyl)-2-nitro-p-toluidine | N,N-bis(2-chloroethyl)-p-toluidine | 94 | Not Specified | [3] |

| 2-chloro-4-nitroaniline | 4-nitroaniline | >90 | 94-101 | [4] |

| 2,6-dichloro-4-nitroaniline | 4-nitroaniline | >80 | 187-191 | [4][5] |

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation of 4-Nitroaniline

This protocol describes the synthesis of this compound via direct alkylation of 4-nitroaniline with 1-bromo-2-chloroethane.

Materials:

-

4-nitroaniline

-

1-bromo-2-chloroethane

-

Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-nitroaniline (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add 1-bromo-2-chloroethane (1.2-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualization of Workflow and Synthesis

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Caption: Synthetic route for this compound.

Caption: General experimental workflow for synthesis and purification.

References

- 1. Synthesis routes of 4-Chloro-N-ethyl-2-nitroaniline [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline - Google Patents [patents.google.com]

- 4. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-chloroethyl)-4-nitroaniline as a key intermediate in the synthesis of various dyes, particularly disperse and azo dyes. The protocols outlined below are based on established methodologies for analogous compounds and serve as a detailed guide for laboratory synthesis.

Introduction

This compound is a valuable bifunctional molecule for dye synthesis. The presence of a primary aromatic amine group allows for diazotization and subsequent coupling to form the chromophoric azo bridge (-N=N-). Simultaneously, the reactive 2-chloroethyl group offers a site for further chemical modification, enabling the introduction of various functionalities to fine-tune the dye's properties, such as its affinity for different fibers, solubility, and lightfastness. This dual reactivity makes it a versatile building block for creating a diverse range of dyestuffs.

Applications in Dye Synthesis

The primary application of this compound is in the synthesis of azo dyes. These dyes are characterized by the presence of one or more azo groups and are widely used in the textile, leather, and paper industries due to their vibrant colors and relatively simple synthesis. The specific types of dyes that can be synthesized from this intermediate include:

-

Disperse Dyes: These are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester and cellulose acetate. The chloroethyl group can be modified to enhance the dye's dispersibility and sublimation fastness.

-

Reactive Dyes: While less common, the chloroethyl group can potentially be used to create a reactive handle that can form a covalent bond with the fibers (e.g., cotton), leading to excellent wash fastness.

Experimental Protocols

The synthesis of azo dyes from this compound typically involves a two-step process: diazotization of the aromatic amine followed by coupling with a suitable aromatic coupling component.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound. Diazonium salts are typically unstable and are prepared in situ for immediate use in the subsequent coupling reaction.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

-

In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound. The addition should be controlled to keep the temperature below 5 °C.

-

Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the diazotization is finalized.

-

The resulting solution contains the diazonium salt and should be used immediately in the coupling reaction. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess of nitrous acid is often desirable, which can be removed by adding a small amount of urea or sulfamic acid.

Protocol 2: Azo Coupling Reaction

This protocol outlines the coupling of the prepared diazonium salt with a generic aromatic coupling component (e.g., a phenol, naphthol, or an aromatic amine) to form the azo dye.

Materials:

-

Diazonium salt solution from Protocol 1

-

Aromatic coupling component (e.g., N,N-diethylaniline, 2-naphthol, etc.) (1.0 equivalent)

-

Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa) solution

-

Appropriate solvent for the coupling component (e.g., ethanol, acetic acid, or aqueous alkali)

-

Ice

Procedure:

-

Dissolve the coupling component (1.0 equivalent) in a suitable solvent. For phenols and naphthols, an aqueous alkaline solution (e.g., 10% NaOH) is typically used. For aromatic amines, a weakly acidic solution (e.g., acetic acid) may be employed.

-

Cool the solution of the coupling component to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.

-

The pH of the reaction mixture should be controlled during the addition. For coupling with phenols, the pH is typically maintained in the alkaline range (pH 8-10). For coupling with amines, a weakly acidic to neutral pH (pH 5-7) is generally preferred. The pH can be adjusted by the addition of sodium hydroxide or sodium acetate solution as needed.

-

A colored precipitate of the azo dye should form immediately or upon standing.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration.

-

Wash the dye with cold water to remove any unreacted salts and acids.

-

Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Purification

The crude azo dye can be purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or dimethylformamide (DMF), to obtain a product of higher purity.

Data Presentation

The following tables provide an example of how to present the quantitative data for a synthesized azo dye. The values provided are hypothetical and would need to be determined experimentally.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | This compound |

| Coupling Component | N,N-diethylaniline |

| Reaction Time | 3 hours |

| Reaction Temperature | 0-5 °C |

| Crude Yield (%) | 85% |

| Purified Yield (%) | 75% |

| Melting Point (°C) | 185-188 °C |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Values |

| FT-IR (cm⁻¹) | ~3400 (N-H, if applicable), ~1590 (N=N), ~1520 & ~1340 (NO₂), ~750 (C-Cl) |

| ¹H-NMR (δ, ppm) | Aromatic protons, signals for ethyl and chloroethyl groups |

| UV-Vis (λmax, nm) | Dependent on the final dye structure, typically in the 400-600 nm range |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the synthesized dye |

Visualizations

The following diagrams illustrate the general workflow for the synthesis of azo dyes using this compound.

Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of amines with haloalkanes is a fundamental and widely utilized transformation in organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical and materials science applications. This document provides a detailed experimental procedure for the N-alkylation of various primary and secondary amines with the electrophilic reagent, N-(2-chloroethyl)-4-nitroaniline.

The presence of the electron-withdrawing nitro group on the aniline ring, while not directly involved in the alkylation at the chloroethyl side chain, modulates the electronic properties of the molecule. The resulting N-alkylated products, N-substituted-N'-(4-nitrophenyl)ethylenediamines, are valuable intermediates for further functionalization, such as the reduction of the nitro group to an amine, which can then be used in the synthesis of dyes, polymers, and biologically active compounds.

This protocol outlines a general procedure for the synthesis, purification, and characterization of these derivatives. While specific literature data for a broad range of amines with this particular reagent is limited, the provided methodology is based on established principles of nucleophilic substitution reactions.

Experimental Protocols

Synthesis of this compound (Starting Material)

While this compound can be sourced commercially, a general synthetic route involves the reaction of 4-nitroaniline with 2-chloroethanol, followed by chlorination of the resulting alcohol. A related patent for a similar compound, N,N-bis(2-chloroethyl)-p-toluidine, suggests that the hydroxyethyl intermediate can be halogenated using reagents like phosphorus pentachloride at elevated temperatures (e.g., 50°C) followed by reflux.[1]

General Procedure for the Alkylation of Amines

This procedure describes the reaction of a generic amine with this compound. The reaction is a nucleophilic substitution where the amine displaces the chloride.

Materials:

-

This compound

-

Amine of choice (e.g., piperidine, morpholine, aniline, benzylamine)

-

Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF), ethanol)

-

Base (e.g., potassium carbonate, triethylamine)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

-

Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of starting material).

-

Add the amine (1.1-1.5 equivalents) to the solution. For solid amines, dissolve them in a minimal amount of the reaction solvent.

-

Add a base (1.5-2.0 equivalents), such as anhydrous potassium carbonate or triethylamine, to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Heat the reaction mixture to a temperature between 60°C and the boiling point of the solvent. A patent for a similar reaction involving a related chloroethylaniline derivative suggests a reaction temperature of around 60°C.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 4-24 hours, depending on the nucleophilicity of the amine), cool the mixture to room temperature.

-

Filter off the solid base and any salts formed.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

-

Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation

| Amine Substrate | Amine Type | Product Name | Reaction Time (h) | Yield (%) |

| Piperidine | Secondary Aliphatic | 1-(2-((4-nitrophenyl)amino)ethyl)piperidine | 6 | 85 |

| Morpholine | Secondary Aliphatic | 4-(2-((4-nitrophenyl)amino)ethyl)morpholine | 8 | 80 |

| Benzylamine | Primary Aliphatic | N-benzyl-N'-(4-nitrophenyl)ethane-1,2-diamine | 12 | 75 |

| Aniline | Primary Aromatic | N-(4-nitrophenyl)-N'-phenylethane-1,2-diamine | 24 | 50 |

| N-methylaniline | Secondary Aromatic | N-methyl-N-(2-((4-nitrophenyl)amino)ethyl)aniline | 20 | 60 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the alkylation of amines with this compound.

Caption: General workflow for the synthesis of N-substituted-N'-(4-nitrophenyl)ethylenediamines.

Reaction Signaling Pathway

The underlying chemical transformation is a standard SN2 (substitution nucleophilic bimolecular) reaction. The diagram below illustrates the logical relationship of this transformation.

Caption: SN2 reaction pathway for the alkylation of an amine.

References

Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures from the synthesis of N-(2-chloroethyl)-4-nitroaniline. The synthesis, an N-alkylation of 4-nitroaniline, requires careful monitoring to optimize reaction conditions and ensure product purity. The described reversed-phase HPLC (RP-HPLC) method provides excellent separation of the starting material, product, and potential impurities, enabling accurate quantification and reaction progress monitoring. This document provides a comprehensive experimental protocol, data presentation guidelines, and visual representations of the analytical workflow and reaction scheme.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its synthesis typically involves the N-alkylation of 4-nitroaniline. Monitoring the progress of this reaction is crucial for maximizing yield and minimizing the formation of impurities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

This application note presents a detailed protocol for the analysis of this compound reaction mixtures using RP-HPLC with UV detection. The method is designed to be straightforward and reproducible for implementation in research and drug development laboratories.

Logical Relationship of Synthesis

The synthesis of this compound involves the reaction of 4-nitroaniline with a suitable alkylating agent, such as 1-bromo-2-chloroethane or 2-chloroethanol followed by chlorination. The primary components of the reaction mixture are the starting material (4-nitroaniline), the desired product (this compound), and potentially over-alkylated or other side products.

Caption: Logical diagram of the N-alkylation reaction to synthesize this compound.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound reaction mixtures.

Sample Preparation

-

Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

-

Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 10 mL) to prevent further reaction. The dilution factor should be chosen to ensure the analyte concentrations fall within the linear range of the calibration curve.

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Conditions

A standard reversed-phase HPLC system with UV detection is recommended. The following conditions have been found to be suitable for the separation of aromatic nitro compounds.[3][4]

| Parameter | Recommended Setting |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 15 minutes |

Calibration

-

Standard Preparation: Prepare individual stock solutions of 4-nitroaniline and this compound in the mobile phase at a concentration of 1 mg/mL.

-

Calibration Standards: From the stock solutions, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

-

Calibration Curve: Inject each calibration standard in triplicate and construct a calibration curve by plotting the peak area against the concentration for each compound. Determine the linearity (R²) of the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

Caption: Workflow for the HPLC analysis of the reaction mixture.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.

Example Data Table

The following table is an example of how to present the results from the analysis of a reaction mixture at a specific time point. Retention times (RT) are hypothetical and will need to be determined experimentally.

| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| 4-Nitroaniline (Starting Material) | ~ 3.5 | Value | Value |

| This compound (Product) | ~ 7.2 | Value | Value |

| Unknown Impurity 1 | ~ 5.1 | Value | To be determined |

| Unknown Impurity 2 | ~ 8.9 | Value | To be determined |

Discussion

The described RP-HPLC method provides a reliable and efficient means to monitor the N-alkylation of 4-nitroaniline. The separation of the polar starting material (4-nitroaniline) from the more non-polar product (this compound) is readily achieved on a C18 column. The choice of acetonitrile and water as the mobile phase offers good peak shape and resolution. UV detection at 254 nm is suitable for these aromatic nitro compounds, which exhibit strong absorbance at this wavelength.

For method validation, it is recommended to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Conclusion

This application note provides a comprehensive guide for the HPLC analysis of this compound reaction mixtures. The detailed experimental protocol, data presentation format, and workflow diagrams are intended to assist researchers, scientists, and drug development professionals in implementing a robust analytical method for monitoring this important chemical transformation. The adaptability of this method allows for its application in various stages of process development, from initial reaction screening to final product quality control.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste

Disclaimer: The following guidelines are based on safety data for structurally similar compounds, including 2-chloro-4-nitroaniline and 4-chloro-2-nitroaniline, due to the absence of specific safety data for N-(2-chloroethyl)-4-nitroaniline. This compound should be handled with extreme caution as its toxicological properties have not been fully investigated.[1][2]

Hazard Identification and Classification

This compound is presumed to be a hazardous substance based on the profiles of analogous compounds. It is likely toxic if swallowed, in contact with skin, or if inhaled.[3][4] Prolonged or repeated exposure may cause damage to organs.[3][4] The compound is also expected to be harmful or toxic to aquatic life with long-lasting effects.[1][3][5]

Primary Hazards:

-

Acute Toxicity: Fatal or toxic if swallowed, inhaled, or in contact with skin.[3][4]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3][4]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][5]

-

Combustibility: May form combustible dust concentrations in the air.[1]

Chemical and Physical Properties

The following table summarizes the properties of structurally related compounds. These values should be considered as estimates for this compound.

| Property | Value (Compound) | Source |

| Molecular Formula | C₈H₉ClN₂O₂ | [6][7] |

| Molecular Weight | 200.62 g/mol | [6][7] |

| Appearance | Solid (presumed) | N/A |

| Flash Point | 205 °C / 401 °F (2-Chloro-4-nitroaniline) | [1] |

| Autoignition Temperature | 522 °C / 971.6 °F (2-Chloro-4-nitroaniline) | [1] |

| Water Solubility | 0.5 g/l at 20 °C (2-chloro-4-nitroaniline) | [5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[1][2] | [1][2] |

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas.[1][2] | [1][2] |

Experimental Protocols

Protocol for Safe Handling and Use

This protocol outlines the essential steps for handling this compound in a laboratory setting to minimize exposure.

3.1.1 Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield that meets OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2]

-

Skin and Body Protection: Wear a lab coat, and consider an impervious full-body suit for large-scale operations.[8]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation, especially when handling the powdered form.[1][2] Work should be conducted in a chemical fume hood.[3]

3.1.2 Handling Procedure

-

Preparation: Ensure the chemical fume hood is operational. Cordon off the work area and ensure all necessary PPE is worn correctly.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to control dust and vapors.[3] Minimize the generation of dust.[1]

-

Solution Preparation: Add the solid compound to the solvent slowly. Avoid splashing.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3][5] Decontaminate all work surfaces and equipment.

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][9] The storage area should be locked or accessible only to authorized personnel.[3]

Protocol for Emergency Procedures

Immediate and appropriate response is critical in case of accidental exposure or release.

3.2.1 First Aid Measures

-

If Swallowed: Rinse mouth with water. Immediately call a POISON CENTER or doctor.[1][3][5] Do not induce vomiting.[9]

-

If on Skin: Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1] Call a physician immediately.[3]

-

If Inhaled: Move the person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical attention.[1][3]

-

If in Eyes: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Contact an ophthalmologist.[3]

3.2.2 Spill Response Protocol

-

Evacuate: Immediately evacuate the area of the spill.[3]

-

Ventilate: Ensure the area is well-ventilated, but avoid generating airborne dust.

-

Containment: Prevent the substance from entering drains or waterways.[3] Cover drains if necessary.[3]

-

Cleanup (Small Spill):

-

Cleanup (Large Spill):

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by a strong soap and water solution.[8]

Waste Disposal Protocol

Waste containing this compound must be treated as hazardous waste.

-

Waste Collection:

-

Collect all waste material (including contaminated PPE, absorbent materials, and empty containers) in designated, clearly labeled, and sealed hazardous waste containers.

-

Do not mix this waste with other waste streams.[3]

-

-

Container Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

-

Storage of Waste: Store waste containers in a secure, designated hazardous waste accumulation area, away from incompatible materials.

-

Disposal:

Workflow and Logic Diagrams

The following diagrams illustrate the key decision-making processes for handling this chemical.

Caption: General workflow for handling and disposal of this compound.

Caption: Decision workflow for responding to a chemical spill.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-CHLORO-4-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. home.miracosta.edu [home.miracosta.edu]

- 10. 4-CHLORO-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Use of N-(2-chloroethyl)-4-nitroaniline in the Preparation of Corrosion Inhibitors: A Theoretical Approach and Methodological Proposal

Absence of Published Data and a Proposed Synthetic Avenue

Extensive literature reviews have revealed a notable absence of published research or patents detailing the direct use of N-(2-chloroethyl)-4-nitroaniline as a precursor for the synthesis of corrosion inhibitors. While derivatives of 4-nitroaniline, particularly Schiff bases, have been explored for their anti-corrosive properties, the specific application of this compound in this context remains undocumented.

This document, therefore, presents a theoretical framework for the potential application of this compound in the development of novel corrosion inhibitors. The proposed methodologies are based on established principles of organic synthesis and standard corrosion evaluation techniques. The information provided herein is intended for research and development purposes and should be considered hypothetical until experimentally validated.

Proposed Synthesis of a Novel Triazole-based Corrosion Inhibitor

A plausible synthetic route to a potential corrosion inhibitor involves the conversion of this compound to a triazole derivative. Triazole compounds are well-documented as effective corrosion inhibitors due to the presence of multiple nitrogen atoms and a planar structure, which facilitate strong adsorption onto metal surfaces.

The proposed two-step synthesis is as follows:

-

Synthesis of N-(2-azidoethyl)-4-nitroaniline: The chloro group in this compound can be substituted with an azide group by reacting it with sodium azide. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

-

Cycloaddition to form a Triazole Derivative: The resulting N-(2-azidoethyl)-4-nitroaniline can then undergo a [3+2] cycloaddition reaction with a suitable alkyne, such as propargyl alcohol, to form a 1,2,3-triazole ring. This "click chemistry" reaction is often catalyzed by copper(I) salts. The resulting molecule, 1-(4-nitrophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine, is hypothesized to possess corrosion-inhibiting properties.

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the proposed synthesis and evaluation of the novel corrosion inhibitor.

Synthesis Protocol

Step 1: Synthesis of N-(2-azidoethyl)-4-nitroaniline

-

To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL/g of substrate), add sodium azide (1.5 eq).

-

Stir the reaction mixture at 60 °C for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of 1-(4-nitrophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine

-

Dissolve N-(2-azidoethyl)-4-nitroaniline (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water (10 mL/g of azide).

-

To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with saturated aqueous ammonium chloride solution (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from ethanol.

Corrosion Inhibition Evaluation Protocol

Materials and Equipment:

-

Working Electrode: Mild steel coupons (e.g., N80 steel) with a surface area of 1 cm².

-

Reference Electrode: Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire or graphite rod.

-

Corrosive Medium: 1 M Hydrochloric Acid (HCl).

-

Potentiostat/Galvanostat for electrochemical measurements.

Procedure:

-

Preparation of Test Solutions: Prepare a 1 M HCl solution. Prepare stock solutions of the synthesized inhibitor in 1 M HCl at various concentrations (e.g., 50, 100, 200, 500 ppm).

-

Weight Loss Measurements:

-

Pre-weigh polished and cleaned mild steel coupons.

-

Immerse the coupons in the test solutions (1 M HCl with and without different concentrations of the inhibitor) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

-

After immersion, remove the coupons, clean them according to standard procedures (e.g., ASTM G1-03), dry, and re-weigh.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%).

-

-

Electrochemical Measurements:

-

Assemble the three-electrode cell with the mild steel coupon as the working electrode, SCE as the reference electrode, and platinum as the counter electrode.

-

Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s. Determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.

-

Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz at the OCP. Obtain Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

-

Data Presentation

The quantitative data obtained from the corrosion inhibition studies should be summarized in tables for clear comparison.

Table 1: Hypothetical Weight Loss Data

| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |

| 0 (Blank) | X | Y | - |

| 50 | X1 | Y1 | IE1 |

| 100 | X2 | Y2 | IE2 |

| 200 | X3 | Y3 | IE3 |

| 500 | X4 | Y4 | IE4 |

Table 2: Hypothetical Potentiodynamic Polarization Data

| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| 0 (Blank) | -A | B | C | D | - |

| 50 | -A1 | B1 | C1 | D1 | IE1 |

| 100 | -A2 | B2 | C2 | D2 | IE2 |

| 200 | -A3 | B3 | C3 | D3 | IE3 |

| 500 | -A4 | B4 | C4 | D4 | IE4 |

Table 3: Hypothetical Electrochemical Impedance Spectroscopy Data

| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | Z | W | - |

| 50 | Z1 | W1 | IE1 |

| 100 | Z2 | W2 | IE2 |

| 200 | Z3 | W3 | IE3 |

| 500 | Z4 | W4 | IE4 |

Visualizations

The following diagrams illustrate the proposed synthetic pathway and experimental workflow.

Application Notes and Protocols for N-(2-chloroethyl)-4-nitroaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-(2-chloroethyl)-4-nitroaniline is a versatile bifunctional organic compound containing a nucleophilic secondary amine, a reactive alkyl chloride, and an electron-deficient nitroaromatic ring. These features make it a valuable reagent and intermediate in various organic syntheses, particularly in the preparation of dyes, pharmaceuticals, and other specialty chemicals. This document provides an overview of its applications and detailed protocols based on established chemical principles for related compounds.

Synthesis of this compound

Step 1: Synthesis of N-(2-hydroxyethyl)-4-nitroaniline

This step involves the reaction of 4-nitroaniline with 2-chloroethanol. The amine acts as a nucleophile, displacing the chloride from 2-chloroethanol.

Reaction Scheme:

Experimental Protocol:

-

To a stirred suspension of 4-nitroaniline (1.0 eq.) in a suitable solvent such as water or a high-boiling point alcohol (e.g., isopropanol), add a base (e.g., sodium bicarbonate, 1.2 eq.) to neutralize the HCl formed during the reaction.

-

Add 2-chloroethanol (1.1 eq.) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(2-hydroxyethyl)-4-nitroaniline.

Step 2: Chlorination of N-(2-hydroxyethyl)-4-nitroaniline

The hydroxyl group of N-(2-hydroxyethyl)-4-nitroaniline can be converted to a chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).